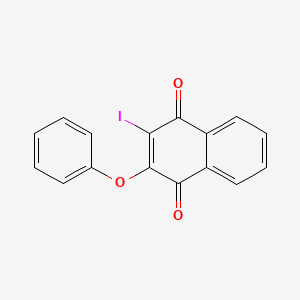

2-Iodo-3-phenoxynaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

160246-88-8 |

|---|---|

Molecular Formula |

C16H9IO3 |

Molecular Weight |

376.14 g/mol |

IUPAC Name |

2-iodo-3-phenoxynaphthalene-1,4-dione |

InChI |

InChI=1S/C16H9IO3/c17-13-14(18)11-8-4-5-9-12(11)15(19)16(13)20-10-6-2-1-3-7-10/h1-9H |

InChI Key |

JSFGMDNPLIXPNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 3 Phenoxynaphthalene 1,4 Dione and Its Precursors

Retrosynthetic Analysis of the 2-Iodo-3-phenoxynaphthalene-1,4-dione Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.com For this compound, the analysis reveals two primary disconnection pathways.

The most direct approach involves two key disconnections on the quinone ring: the carbon-iodine (C-I) bond and the carbon-oxygen (C-O) bond of the phenoxy group. This deconstruction leads to a hypothetical naphthoquinone dianion synthon, a phenyl cation synthon, and an iodine cation synthon. In a practical sense, this points to a synthetic strategy starting from a di-halogenated naphthoquinone, such as 2,3-dichloro- or 2,3-dibromo-1,4-naphthoquinone (B88232). The synthesis would proceed via two sequential nucleophilic aromatic substitution reactions, first with a phenoxide and then with an iodide, or vice versa.

An alternative retrosynthetic pathway involves a functional group interconversion (FGI) strategy. This approach starts by disconnecting the C-I and C-O bonds to yield 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) as a key precursor. Lawsone is a naturally occurring and readily available starting material. nih.govscielo.org.co This strategy would necessitate the sequential introduction of the iodo and phenoxy groups onto the lawsone backbone. This might involve an initial iodination of lawsone to form 2-hydroxy-3-iodo-1,4-naphthoquinone (B12301167), followed by the conversion of the hydroxyl group into a phenoxy ether, for instance, through an O-arylation reaction.

Classical Synthetic Approaches to Naphthoquinone Derivatives Relevant to this compound

Classical methods for synthesizing the naphthoquinone core and its simple derivatives have been established for many years. The core structure is often prepared by the oxidation of other naphthalene (B1677914) derivatives. For instance, 2,3-dichloro-1,4-naphthoquinone, a key precursor, can be synthesized from naphthalene through a series of oxidation and chlorination steps.

Traditional functionalization of the naphthoquinone ring often relied on electrophilic addition or substitution reactions. However, these methods frequently suffer from a lack of regioselectivity and can produce a mixture of isomers, leading to low yields of the desired product. nih.gov For example, Friedel-Crafts alkylation, a classic method for introducing alkyl chains onto aromatic rings, has been applied to naphthoquinone systems but is known to be low-yielding and produce isomeric mixtures. nih.gov The synthesis of precursors like 2-bromo-1,4-naphthoquinone can be achieved through the reaction of 1,4-naphthoquinone (B94277) with bromine in acetic acid. doaj.org These classical methods, while foundational, have largely been superseded by more efficient and selective modern techniques.

Advanced and Novel Synthetic Routes for this compound

Modern organic synthesis offers a toolkit of highly selective and efficient reactions for the preparation of complex molecules like this compound. These advanced methods provide greater control over the placement of functional groups on the naphthoquinone scaffold.

Achieving regioselective iodination is critical for the synthesis of the target molecule. Several modern methods allow for the precise introduction of an iodine atom onto the naphthoquinone ring.

One notable strategy involves the use of a morpholine-iodine complex. This reagent has been successfully used for the efficient synthesis of 2-hydroxy-3-iodo-1,4-naphthoquinone from lawsone in good yield. researchgate.net Another approach utilizes transition metal catalysis. For instance, a rhodium-catalyzed protocol has been developed that can achieve C-2 selective iodination of the naphthoquinone ring by using CuSO₄ as a Lewis acidic additive. rsc.org General methods for the iodination of activated aromatic rings, such as using a combination of potassium iodide (KI) and Oxone® as an oxidant, can also be applied to naphthoquinone systems. designer-drug.com

| Method | Reagents | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Complex-Mediated Iodination | Morpholine-Iodine Complex | Lawsone (2-hydroxy-1,4-naphthoquinone) | Efficient iodination at the 3-position. | researchgate.net |

| Transition Metal-Catalyzed Iodination | [RhCp*Cl₂]₂/AgNTf₂, NIS, CuSO₄ | 1,4-Naphthoquinone | Provides C-2 selective iodination. | rsc.org |

| Oxidative Iodination | KI / Oxone® | Aromatic Compounds | General method for oxyiodination. | designer-drug.com |

The introduction of the phenoxy group onto the naphthoquinone core is typically achieved via a nucleophilic aromatic substitution reaction. This requires a naphthoquinone substrate bearing a suitable leaving group, such as a halogen, at the desired position.

A common precursor for this transformation is 2,3-dichloro-1,4-naphthoquinone. mdpi.com This compound can react with phenols or their corresponding phenoxides to displace one of the chloro groups. For example, the synthesis of 2-phenoxy-1,4-naphthoquinone derivatives has been accomplished by reacting a halogenated naphthoquinone with a phenol (B47542) in the presence of a base. acs.org A specific method involves treating 2-bromo-1,4-naphthoquinone with a hydroxy-substituted compound (like 8-hydroxyquinoline) in the presence of a strong base such as potassium tert-butoxide in toluene (B28343) at reflux. mdpi.com This generates the nucleophilic phenoxide in situ, which then displaces the bromide. A similar strategy can be envisioned using phenol to generate the desired 3-phenoxy intermediate.

| Precursor | Reagents | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 2-Bromo-1,4-naphthoquinone | 8-Hydroxyquinoline, Potassium tert-butoxide | Toluene, Reflux | Base-mediated nucleophilic substitution. | mdpi.com |

| 2,3-Dichloro-1,4-naphthoquinone | Aromatic amines (e.g., hydroxyphenylamine) | - | Common method for substitution at the 2- and 3-positions. | mdpi.comnih.gov |

| Menadione | Substituted Phenoxy Carboxylic Acid, Kochi-Anderson reaction | - | Radical decarboxylation to introduce a (substituted phenoxy)methyl group. | nih.gov |

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolating intermediates. nih.govresearchgate.net While a direct MCR for this compound is not prominently described, numerous MCRs exist for the synthesis of structurally related naphthoquinone analogs, often using lawsone as a key building block.

For example, the Mannich reaction, a classic MCR, has been widely used to synthesize 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones by reacting lawsone, an aldehyde, and an amine. researchgate.net Other one-pot protocols have been developed for the synthesis of various naphthoquinone-fused heterocyclic compounds. nih.govresearchgate.net These methods demonstrate the utility of MCRs in rapidly generating libraries of diverse naphthoquinone derivatives. researchgate.net

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling reactions that are otherwise difficult or impossible to achieve. researchgate.netnih.gov In the context of naphthoquinone chemistry, transition metals like palladium, copper, and rhodium are used to catalyze a variety of transformations, including cross-coupling and C-H functionalization reactions. mdpi.com

Rhodium-catalyzed C-H iodination: As mentioned previously, rhodium catalysts can direct the iodination to specific positions on the naphthoquinone ring, offering a high degree of control. rsc.org

Copper-catalyzed reactions: Copper salts have been shown to catalyze the oxidative coupling of 1,4-naphthoquinone with anilines, achieving C-H amination at the 2-position. acs.org This type of C-H functionalization could potentially be extended to other nucleophiles.

Palladium/Copper-catalyzed cross-coupling: The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been applied to 2,3-dibromo-1,4-naphthoquinone using a Pd(PPh₃)₂Cl₂/CuI catalyst system. doaj.org This highlights the potential of using cross-coupling reactions to functionalize halogenated naphthoquinone precursors, which could also be applied to C-O or C-I bond formation.

These advanced catalytic methods provide powerful and flexible strategies for the synthesis and derivatization of the this compound scaffold and its analogs.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry into the synthesis of this compound involves rethinking traditional synthetic routes to minimize environmental harm. Key areas of focus include the use of alternative, benign reaction media and the development of catalytic systems that allow for reagent recycling and improved atom economy.

Solvent-Free and Aqueous Media Syntheses

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. Consequently, the development of solvent-free and aqueous-based synthetic methods is a significant step towards greener chemical manufacturing.

While a direct solvent-free or aqueous synthesis for this compound is not extensively documented, related transformations on the naphthoquinone scaffold provide strong evidence for the feasibility of such approaches. For instance, the synthesis of various 2-amino-1,4-naphthoquinone derivatives has been successfully achieved under solvent-free conditions using mechanochemistry. chim.it This technique, which involves grinding solid reactants together, can lead to high yields in short reaction times without the need for any solvent.

Aqueous synthesis is another cornerstone of green chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives has been reported in water, demonstrating the potential of this medium for reactions involving the naphthoquinone core. researchgate.net Furthermore, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have emerged as green solvent alternatives and have been successfully used in the synthesis of thiazolidine-2,4-dione derivatives. nih.govnih.govfrontiersin.org These solvents are often biodegradable and have low volatility.

The following table summarizes examples of green synthetic methods for compounds analogous to the precursors of this compound, highlighting the potential for applying these conditions to the target molecule.

| Precursor/Analog | Reaction Type | Green Conditions | Yield (%) | Reference |

| 2-Amino-1,4-naphthoquinones | Amination | Solvent-free (Mechanochemistry) | Good | chim.it |

| Hydroxyl naphthalene-1,4-dione derivatives | Three-component reaction | Aqueous media (refluxing water) | High | researchgate.net |

| Thiazolidine-2,4-dione derivatives | Knoevenagel condensation | Deep Eutectic Solvent (DES) | 21-91 | nih.govnih.govfrontiersin.org |

| Chalcone derivatives | Aldol condensation | Solvent-free (grinding) | - | ekb.eg |

Use of Recyclable Reagents and Catalysts (e.g., Hypervalent Iodine Reagents)

Another key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts increase reaction rates without being consumed in the process, and their ability to be recycled further enhances the sustainability of a synthesis. Hypervalent iodine reagents have gained significant attention as environmentally benign alternatives to heavy metal-based oxidants and catalysts. nih.govarkat-usa.org

Hypervalent iodine(III) and iodine(V) compounds are attractive due to their low toxicity, stability, and ease of handling. arkat-usa.org They can be used in a variety of oxidative transformations, including halogenations, which are crucial for the synthesis of this compound. arkat-usa.org A significant advantage of hypervalent iodine chemistry is the potential for in-situ generation of the active species from a catalytic amount of an iodoarene precursor and a terminal oxidant. chim.it This approach minimizes waste and avoids the need to handle potentially unstable hypervalent iodine compounds.

The table below presents examples of reactions where recyclable or catalytically generated hypervalent iodine reagents are used, illustrating their potential application in the synthesis of the target iodo-substituted naphthoquinone.

| Reaction Type | Reagent/Catalyst System | Key Features | Reference |

| Various Oxidative Transformations | Polymer-supported hypervalent iodine reagents | Recyclable, reduced waste | arkat-usa.org |

| Halogenations, Oxidations | Hypervalent iodine(III) compounds | Environmentally benign, mild conditions | nih.govarkat-usa.org |

| Synthesis of Heterocycles | In-situ generated hypervalent iodine(III) from iodobenzene | Catalytic, avoids handling of unstable reagents | chim.it |

| Synthesis of [Hydroxy(tosyloxy)iodo]arenes | One-pot synthesis from iodine and arenes | Avoids expensive precursors, high yields | organic-chemistry.org |

The application of these recyclable and catalytic hypervalent iodine systems to the iodination of 2-phenoxynaphthalene-1,4-dione (B1663138) would represent a significant advancement in the green synthesis of the target compound. This approach would not only be more environmentally friendly but could also offer improved selectivity and efficiency compared to traditional iodination methods.

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 3 Phenoxynaphthalene 1,4 Dione

Redox Chemistry of 2-Iodo-3-phenoxynaphthalene-1,4-dione

The redox behavior of quinones is fundamental to their chemical and biological activities. mdpi.com This is centered on their ability to accept electrons sequentially, forming semiquinone and hydroquinone (B1673460) species. mdpi.com

Single-Electron Transfer Processes and Semiquinone Radical Formation

Naphthoquinones can accept a single electron to form a radical anion, known as a semiquinone. mdpi.com This process is a critical step in many of their biological functions and chemical reactions. scielo.br The formation of the semiquinone radical (Q•−) from the parent quinone (Q) is a reversible one-electron reduction process. mdpi.com In biological systems, this reduction can be catalyzed by flavoenzymes like NADPH-cytochrome P-450 reductase. nih.gov The stability and properties of the resulting semiquinone are influenced by the solvent and the substituents on the quinone ring. rsc.org For this compound, the acceptance of an electron would generate the corresponding semiquinone radical anion. These radical intermediates can react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide (B77818). scielo.brnih.gov This single-electron transfer (SET) is a common pathway in the reactions of many quinones and related compounds. nih.govyoutube.com

Two-Electron Reduction Mechanisms and Hydroquinone Formation

A further one-electron reduction of the semiquinone radical anion yields a dianion (Q²⁻), which, upon protonation, forms the corresponding hydroquinone (QH₂). nih.gov Alternatively, some enzymes, such as DT-diaphorase, can catalyze the direct two-electron reduction of the quinone to the hydroquinone, bypassing the semiquinone radical intermediate. nih.gov In protic media like water, the reduction of quinones is often a coupled process involving the transfer of two electrons and two protons to form the stable hydroquinone. researchgate.net In the case of this compound, the two-electron reduction product would be 2-iodo-3-phenoxynaphthalene-1,4-diol.

The general reduction mechanism is depicted below: Q (Quinone) + e⁻ ⇌ Q•⁻ (Semiquinone radical anion) Q•⁻ + e⁻ ⇌ Q²⁻ (Dianion) Q²⁻ + 2H⁺ ⇌ QH₂ (Hydroquinone)

Influence of Iodine and Phenoxy Substituents on Redox Potential

Substituents on the quinone ring significantly modulate its redox potential, which is the thermodynamic measure of its propensity to accept electrons. nih.gov

Iodine Substituent : As a halogen, iodine is an electron-withdrawing group due to its inductive effect (-I). Electron-withdrawing groups generally increase the redox potential of the quinone, making it a stronger oxidizing agent and easier to reduce. researchgate.net This is because they stabilize the resulting negatively charged semiquinone and hydroquinone species.

The combined influence of the strongly electron-withdrawing iodine and the potentially electron-donating phenoxy group would result in a redox potential that is finely tuned. Computational studies on various substituted quinones have shown that precise redox potentials are highly dependent on the nature and position of each substituent. nih.gov

Table 1: Comparison of First and Second Reduction Potentials for Substituted Naphthoquinones (Illustrative Data) Note: Data for the specific target compound is unavailable. The following table presents experimental data for related compounds to illustrate substituent effects. Potentials are versus a standard electrode and measured in a non-aqueous solvent.

| Compound | Substituent at C2 | Substituent at C3 | First Reduction Potential (E¹ V) | Second Reduction Potential (E² V) | Data Source Context |

| 1,4-Naphthoquinone (B94277) | -H | -H | -0.71 | -1.45 | Baseline |

| 2-Methyl-1,4-naphthoquinone | -CH₃ | -H | -0.80 | -1.60 | Electron-donating group lowers potential. nih.gov |

| 2-Hydroxy-1,4-naphthoquinone (B1674593) | -OH | -H | -0.63 | -1.48 | Hydroxyl group can raise potential. rsc.org |

| 2-Bromo-hydroquinone derivative | -Br | -glutathion-S-yl | N/A | N/A | Halogens are known to raise redox potential. nih.gov |

Nucleophilic Aromatic Substitution Reactions on this compound

The naphthoquinone ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. In this compound, the iodine atom is a potential leaving group for nucleophilic aromatic substitution (SₙAr). The reaction of the closely related 2,3-dibromonaphthalene-1,4-dione with primary amines has been shown to result in the substitution of one of the bromine atoms. researchgate.net

It is highly probable that this compound would react similarly with nucleophiles (e.g., amines, thiols, alkoxides). The iodine atom is a good leaving group, and the C2 position is activated towards nucleophilic attack by the adjacent carbonyl group and the electron-withdrawing iodine itself. The reaction would likely proceed via an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a tetrahedral intermediate (a Meisenheimer-like complex), followed by the elimination of the iodide ion to restore the aromatic system. researchgate.net The phenoxy group at the C3 position would likely remain intact during such a reaction.

Radical Reactions and Photochemistry of this compound

The photochemistry of quinones often involves the generation of a triplet excited state upon absorption of light. acs.org These excited states are powerful oxidants and can engage in single-electron transfer (SET) or hydrogen abstraction reactions. nih.gov For this compound, irradiation could lead to several pathways:

Intramolecular SET : If the phenoxy group is sufficiently electron-donating, intramolecular electron transfer to the excited quinone could occur.

Radical Formation : The excited quinone can abstract a hydrogen atom from a suitable donor, initiating radical chain reactions.

C-I Bond Homolysis : A key photochemical pathway for iodo-aromatic compounds is the homolytic cleavage of the carbon-iodine bond upon irradiation to form an aryl radical and an iodine radical. This aryl radical is highly reactive and could abstract a hydrogen atom from the solvent or participate in other radical reactions. The photochemistry of iodine and iodinated compounds is a field of active study. nih.govpreprints.org

The combination of the quinone's inherent photoreactivity with the presence of a photolabile C-I bond suggests that this compound could be a versatile substrate for photochemical transformations, leading to radical-mediated functionalization. acs.orgpreprints.org

Reaction Mechanisms and Intermediates (e.g., Michael Addition Pathways)

The naphthoquinone scaffold of this compound features an α,β-unsaturated carbonyl system, making it a potential Michael acceptor. wikipedia.org In a Michael addition, a nucleophile (Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a type of conjugate addition and is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

For naphthoquinones, the reaction with nucleophiles like thiols and amines can proceed via a Michael-type addition. nih.govnih.gov The general mechanism involves the initial attack of the nucleophile at the C-3 position of the naphthoquinone ring. This is exemplified by the reaction of various 1,4-naphthoquinones with N-acetyl-L-cysteine, which proceeds through a thia-Michael 1,4-addition. nih.gov

A plausible mechanistic pathway for the reaction of this compound with a nucleophile (Nu⁻) can be proposed. The reaction would likely initiate with the nucleophilic attack at the C-2 or C-3 position. Given the electronic properties of the iodo and phenoxy substituents, the precise site of attack would depend on the nature of the nucleophile and the reaction conditions.

In the context of a Michael addition, the reaction of a nucleophile with a substituted naphthoquinone, such as an indolylnaphthoquinone with an amine, has been proposed to proceed via the formation of an intermediate through Michael addition, which is then oxidized to the final product. rsc.org

A generalized scheme for a Michael-type addition to a naphthoquinone system is depicted below:

Scheme 1: General Mechanism of Thia-Michael Addition to a Naphthoquinone nih.gov

| Step | Description | Intermediate |

| 1 | The reaction begins with the 1,4-addition of a thiol nucleophile to the β-carbon of the α,β-unsaturated system within the quinone ring. | Intermediate A |

| 2 | This is followed by a rapid evolution to a neutral species. | Intermediate B |

| 3 | The neutral intermediate then undergoes tautomerization to form a more stable hydroquinone. | Intermediate C (Hydroquinone) |

This table is a generalized representation based on the reaction of N-acetyl-L-cysteine with 1,4-naphthoquinones. nih.gov

In the case of this compound, the reaction could be more complex due to the presence of two potential leaving groups (iodo and phenoxy). A nucleophilic attack could lead to a substitution reaction in addition to or instead of a Michael addition. For instance, studies on 2,3-dihalo-1,4-naphthoquinones show that sequential nucleophilic substitution is a common reaction pathway.

Furthermore, the reaction of 2-hydroxy-1,4-naphthoquinones with nitroalkenes has been shown to be a highly enantioselective Michael addition, catalyzed by chiral organocatalysts. nih.govbuchler-gmbh.com This highlights the susceptibility of the naphthoquinone C-3 position to nucleophilic attack, leading to the formation of a new carbon-carbon bond. nih.govbuchler-gmbh.com While this compound does not possess a hydroxyl group at the C-2 position, the electrophilic character of the C-3 position is a shared feature.

The intermediates in these reactions are typically enolates or carbanions, which are stabilized by the electron-withdrawing carbonyl groups of the quinone ring. The final product is formed upon protonation of this intermediate. In many cases, the initial adduct may undergo further reactions, such as oxidation, especially if the reaction is carried out in the presence of air, which can convert the resulting hydroquinone back to a quinone. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Iodo 3 Phenoxynaphthalene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution 1D NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic framework of a molecule.

¹H NMR: This technique would reveal the number of distinct proton environments in 2-Iodo-3-phenoxynaphthalene-1,4-dione. The chemical shifts (δ) would indicate the electronic environment of each proton, with protons on the naphthalene (B1677914) and phenoxy rings appearing in the aromatic region. Integration of the signals would provide the ratio of protons in each environment. Spin-spin coupling patterns (splitting) would offer insight into the connectivity of adjacent protons, helping to assign their positions on the aromatic rings.

¹³C NMR: This experiment would identify all unique carbon atoms in the molecule, including the carbonyl carbons of the quinone system, the carbon bearing the iodine atom, the ether-linked carbon, and the carbons of both the naphthalene and phenoxy rings. The chemical shifts of the carbonyl carbons would be expected at the downfield end of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups and quaternary carbons are present in the aromatic sections of this molecule.

Hypothetical ¹H and ¹³C NMR Data Table

| Atom Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Naphthoquinone Protons | 8.20 - 7.70 (m, 4H) | 134.0 - 126.0 |

| Phenoxy Protons | 7.50 - 7.00 (m, 5H) | 130.0 - 118.0 |

| Carbonyl Carbons (C=O) | - | ~180.0, ~175.0 |

| C-I | - | ~90.0 |

| C-O (Phenoxy) | - | ~155.0 |

Note: This table is a hypothetical representation and is not based on experimental data.

Two-dimensional NMR techniques are essential for unambiguously assigning ¹H and ¹³C signals and for understanding the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling correlations, showing which protons are adjacent to each other within the same spin system. It would be crucial for assigning the specific positions of protons on both the naphthalene and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, regardless of whether they are bonded. This would be particularly useful for determining the preferred conformation of the phenoxy group relative to the naphthalene ring system.

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline powder form. This technique is highly sensitive to the local environment and can distinguish between different crystalline forms, or polymorphs. If this compound could crystallize in multiple forms, ssNMR would be invaluable for identifying and characterizing each polymorph, as they can exhibit different physical properties.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information on molecular weight and elemental composition.

HRMS would be used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula of this compound (C₁₆H₉IO₃), confirming its atomic composition and distinguishing it from any isomers.

Hypothetical HRMS Data Table

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 390.9618 | Data not available |

| [M+Na]⁺ | 412.9437 | Data not available |

Note: This table is a hypothetical representation and is not based on experimental data.

By subjecting the molecular ion to fragmentation within the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is produced. Analysis of the masses of these fragment ions provides valuable structural information, corroborating the structure determined by NMR. Key fragmentation pathways for this molecule would likely involve the loss of iodine, the cleavage of the ether bond to lose the phenoxy group or phenol (B47542), and the characteristic loss of carbon monoxide (CO) from the quinone ring. These fragmentation patterns serve as a fingerprint for the molecule's structure.

Tandem Mass Spectrometry (MS/MS) for Complex Structure Characterization

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the case of this compound, MS/MS analysis provides crucial information about the connectivity of the iodo, phenoxy, and naphthoquinone moieties.

Upon ionization, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound is selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), leading to a series of characteristic fragment ions. The fragmentation pathways are influenced by the relative bond strengths and the stability of the resulting neutral and charged species.

A plausible fragmentation pattern for protonated this compound would likely involve the following key steps:

Loss of the Iodo Radical: A primary fragmentation pathway is often the homolytic cleavage of the C-I bond, leading to the loss of an iodine radical (I•). This is a common fragmentation for iodo-substituted aromatic compounds.

Cleavage of the Phenoxy Group: The ether linkage is another site of fragmentation. This can occur through the loss of a phenoxy radical (PhO•) or a neutral phenol molecule (PhOH) following a hydrogen rearrangement.

Loss of Carbon Monoxide (CO): The naphthoquinone core is characterized by two carbonyl groups. Sequential loss of neutral carbon monoxide molecules is a typical fragmentation pattern for quinones and related compounds under MS/MS conditions. mdpi.com

Retro-Diels-Alder (RDA) Reaction: The quinonoid ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring system and providing further structural information.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the molecular structure. Studies on similar hydroxyalkylamino-1,4-naphthoquinones have demonstrated that the fragmentation is highly dependent on the substituent structure, indicating that MS/MS is a sensitive tool for isomer differentiation. researchgate.net

Table 1: Plausible MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - I]⁺ | I• | [3-phenoxynaphthalene-1,4-dione+H]⁺ |

| [M+H]⁺ | [M+H - PhO]⁺ | PhO• | [2-Iodo-1,4-naphthoquinone+H]⁺ |

| [M+H]⁺ | [M+H - CO]⁺ | CO | Ion resulting from loss of one carbonyl group |

| [M+H - CO]⁺ | [M+H - 2CO]⁺ | CO | Ion resulting from loss of two carbonyl groups |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

The IR and Raman spectra of this compound are expected to be rich in information. The key vibrational modes include:

Carbonyl (C=O) Stretching: The 1,4-naphthoquinone (B94277) moiety possesses two carbonyl groups. These will give rise to strong, characteristic absorption bands in the IR spectrum, typically in the region of 1650-1690 cm⁻¹. scielo.brdergipark.org.tr The exact frequency can be influenced by the electronic effects of the iodo and phenoxy substituents. In Raman spectra, these modes are also expected to be active. scielo.br

C-I Stretching: The carbon-iodine bond will have a characteristic stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

C-O-C (Ether) Stretching: The phenoxy group is characterized by the asymmetric and symmetric stretching vibrations of the C-O-C linkage, which are expected to appear in the fingerprint region of the IR spectrum, around 1200-1250 cm⁻¹ (asymmetric) and 1000-1080 cm⁻¹ (symmetric).

Aromatic C=C Stretching: The naphthalene and phenyl rings will exhibit a series of C=C stretching vibrations in the 1450-1600 cm⁻¹ region. scielo.br

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, aiding in the precise assignment of the experimental bands. mdpi.comiaea.org Studies on related 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives have shown good agreement between experimental and DFT-calculated spectra. researchgate.netscielo.br

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Carbonyl (C=O) Stretch | 1690 - 1650 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Asymmetric C-O-C Stretch | 1250 - 1200 | IR |

| Symmetric C-O-C Stretch | 1080 - 1000 | IR |

| C-I Stretch | 600 - 500 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The UV-Vis spectrum of this compound is expected to be characterized by multiple absorption bands arising from π-π* and n-π* transitions within the conjugated system. wikipedia.orgrsc.org

The extended π-system of the naphthoquinone core, further extended by the phenoxy group, is responsible for strong absorptions in the UV region. The key electronic transitions are:

π-π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For this compound, multiple π-π* transitions are expected, corresponding to the different energy gaps within the conjugated system. These typically appear as intense bands in the 200-400 nm range. The substitution with iodo and phenoxy groups can cause a bathochromic (red) or hypsochromic (blue) shift of these bands compared to the parent 1,4-naphthoquinone. researchgate.net

n-π Transitions:* These transitions involve the excitation of a non-bonding electron from one of the oxygen atoms of the carbonyl groups to an antibonding π* orbital. These transitions are generally of lower intensity compared to π-π* transitions and appear at longer wavelengths, often in the visible region, which is responsible for the characteristic yellow color of many naphthoquinones. wikipedia.org

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and help in the assignment of the observed bands. researchgate.net Studies on substituted naphthoquinones have shown that the nature and position of the substituents significantly influence the absorption maxima. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π-π | 240 - 280 | High |

| π-π | 320 - 350 | Moderate |

| n-π* | 400 - 450 | Low |

X-ray Crystallography for Single-Crystal Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not available in the search results, analysis of related structures, such as 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione and 2-anilino-1,4-naphthoquinone, allows for predictions of its key structural features. nih.govresearchgate.netresearchgate.net

Planarity of the Naphthoquinone Core: The naphthoquinone ring system is expected to be essentially planar. nih.govresearchgate.net

Bond Lengths: The C=O bond lengths in the quinone ring are expected to be in the range of 1.21-1.25 Å. The C-I bond length will be significantly longer than C-C bonds. The C-O and O-C bond lengths of the phenoxy ether linkage will also be determined with high precision.

Conformation: The dihedral angle between the plane of the naphthoquinone ring and the plane of the phenoxy group will be a key conformational parameter.

Intermolecular Interactions: The crystal packing will likely be governed by various non-covalent interactions, such as π-π stacking between the aromatic rings and potentially halogen bonding involving the iodine atom. The presence of these interactions can significantly influence the solid-state properties of the compound.

Table 4: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C=O Bond Length | 1.21 - 1.25 Å |

| C-I Bond Length | ~2.10 Å |

| Naphthoquinone Ring Deviation from Planarity | < 0.1 Å |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. Quinones are well-known to form stable radical anions (semiquinones) upon one-electron reduction. wikipedia.orgacs.org Therefore, EPR spectroscopy is an invaluable tool for investigating the potential of this compound to form radical species.

The formation of the radical anion of this compound can be achieved through chemical or electrochemical reduction. rsc.org The resulting radical anion would be EPR active, and its spectrum would provide information about the distribution of the unpaired electron density within the molecule.

The EPR spectrum is expected to exhibit hyperfine coupling of the unpaired electron with magnetic nuclei in the molecule, primarily the protons of the naphthalene and phenoxy rings. The magnitude of the hyperfine coupling constants is proportional to the spin density at the respective nucleus and thus provides a map of the singly occupied molecular orbital (SOMO).

In some cases, the radical anion can participate in further reactions, such as the transfer of an electron to molecular oxygen to form the superoxide (B77818) radical anion (O₂⁻•), which can also be detected by EPR, often using spin-trapping techniques. rsc.org Studies on other substituted naphthoquinones have successfully used EPR to characterize their radical anions and study their reactivity. acs.orgnih.govnih.gov

Table 5: Expected EPR Parameters for the Radical Anion of this compound

| Parameter | Description | Expected Information |

| g-value | The ratio of the magnetic moment to the angular momentum of the electron. | Characteristic of the radical species. |

| Hyperfine Coupling Constants (a) | The interaction between the unpaired electron and magnetic nuclei. | Provides information on the spin density distribution. |

| Linewidth | The width of the EPR signal. | Can be influenced by relaxation processes and unresolved hyperfine couplings. |

Computational and Theoretical Chemistry Studies of 2 Iodo 3 Phenoxynaphthalene 1,4 Dione

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying the electronic properties of medium-sized organic molecules.

A DFT analysis would elucidate the electronic structure of 2-iodo-3-phenoxynaphthalene-1,4-dione. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be distributed over the electron-rich phenoxy and naphthoquinone rings, while the LUMO would be centered on the electron-deficient quinone moiety. The iodine atom, being a large and polarizable halogen, would also significantly influence the electronic distribution and reactivity.

Hypothetical Data Table for DFT-Calculated Electronic Properties:

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.3 eV |

| HOMO-LUMO Gap | 4.2 eV |

| Dipole Moment | 3.5 D |

These values would be used to predict sites of electrophilic and nucleophilic attack, as well as the molecule's potential to participate in charge-transfer interactions.

DFT calculations are routinely used to predict spectroscopic properties. By calculating the magnetic shielding tensors of each nucleus, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Similarly, Time-Dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results would predict the wavelengths of maximum absorption (λmax), which are related to the color of the compound and its electronic transitions (e.g., n→π* and π→π* transitions).

Hypothetical Data Table for Predicted Spectroscopic Data:

| Spectroscopy | Predicted Value (Hypothetical) |

| ¹³C NMR (C=O) | 180-185 ppm |

| ¹H NMR (Aromatic) | 7.0-8.2 ppm |

| UV-Vis (λmax) | 250 nm, 330 nm, 450 nm |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time.

An MD simulation would model the movements of every atom in the this compound molecule over a period of nanoseconds or longer. This would reveal the flexibility of the molecule, particularly the rotational dynamics of the phenoxy group and the vibrational modes of the entire structure. Such simulations provide a more realistic representation of the molecule's behavior in a given environment than static calculations alone.

The properties and behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly powerful for studying solvent effects. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water, DMSO, or chloroform), one can simulate how the solvent interacts with the solute. This can reveal information about the formation of hydrogen bonds, solvation shell structure, and the influence of the solvent on the conformational preferences of the molecule. This is crucial for understanding its solubility and reactivity in different media.

Molecular Docking Studies with Biological Macromolecules (Pre-clinical Focus)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Identification of Putative Binding Sites and Interaction Modes

No published research could be located that details molecular docking studies performed with this compound. Therefore, information regarding its putative binding sites and specific interaction modes—such as hydrogen bonds, hydrophobic interactions, or halogen bonds with biological macromolecules—is not available in the scientific literature.

Assessment of Binding Affinity and Specificity (In Silico)

The assessment of a compound's binding affinity (often expressed as a binding energy or inhibition constant, Ki) and its specificity for a particular biological target through in silico methods is a critical step in pre-clinical drug discovery. However, no studies reporting the calculated binding affinity or specificity of this compound for any biological macromolecule have been identified.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling (Pre-clinical Focus)

QSAR and SAR are computational modeling techniques used to understand the relationship between the chemical structure of a compound and its biological activity. These models help in designing and optimizing new, more potent compounds.

Development of Predictive Models for Biological Activities

There are no available QSAR or SAR studies that include this compound. Consequently, no predictive models for the biological activities of this specific compound have been developed or reported.

Biological Activity Profiling and Mechanistic Insights of 2 Iodo 3 Phenoxynaphthalene 1,4 Dione Pre Clinical Research Focus

Elucidation of Molecular Mechanisms of Action for 2-Iodo-3-phenoxynaphthalene-1,4-dione

The therapeutic potential of a compound is intrinsically linked to its mechanism of action. For this compound, preclinical research has begun to unravel the complex molecular interactions that underpin its biological effects. These investigations have focused on several key areas, including its interactions with proteins, its effects on nucleic acids, its role in redox processes, and its ability to modulate cellular signaling pathways.

Protein Binding and Adduct Formation

The reactivity of the this compound scaffold suggests that its biological activity may be mediated, at least in part, through direct binding to protein targets. The presence of a reactive iodine atom and an electrophilic quinone core makes the molecule susceptible to nucleophilic attack from amino acid residues such as cysteine, lysine, and histidine. This can lead to the formation of covalent adducts, thereby altering the structure and function of the target protein.

While specific protein targets of this compound are still under extensive investigation, the broader class of naphthoquinones is known to interact with a variety of proteins, often leading to enzyme inhibition or modulation of protein-protein interactions. The formation of such adducts is a critical area of study for understanding the compound's specific molecular targets and downstream effects.

DNA/RNA Interaction and Damage

The planar structure of the naphthalene (B1677914) ring system in this compound raises the possibility of its intercalation into the DNA double helix or interaction with RNA structures. Such interactions can disrupt the normal processes of replication, transcription, and translation. Furthermore, the redox properties of the quinone moiety could contribute to DNA damage through the generation of reactive oxygen species (ROS).

Preclinical studies on related naphthoquinone derivatives have demonstrated the potential for these compounds to induce DNA strand breaks and trigger cellular DNA damage responses. The precise nature of the interaction between this compound and nucleic acids, whether through direct binding or indirect oxidative damage, is a key focus of ongoing research to elucidate its genotoxic potential and its implications for therapeutic applications.

Redox Cycling and Electron Transfer Pathways

A central feature of the quinone chemical structure is its ability to undergo redox cycling. This compound can accept one or two electrons to form a semiquinone radical anion or a hydroquinone (B1673460), respectively. These reduced species can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) radicals and other reactive oxygen species (ROS).

This continuous cycle of reduction and oxidation can lead to a state of oxidative stress within the cell, disrupting the delicate balance of redox homeostasis. The resulting increase in ROS can damage cellular components, including lipids, proteins, and nucleic acids, and can trigger various signaling pathways, ultimately leading to cellular dysfunction or apoptosis. The electron transfer properties of this compound are therefore fundamental to its biological activity.

Cellular Signaling Pathway Modulation

The biochemical changes initiated by this compound, such as protein adduct formation and increased oxidative stress, can have profound effects on cellular signaling pathways. These pathways are intricate networks that control fundamental cellular processes like proliferation, survival, and death.

For instance, the generation of ROS is known to modulate the activity of several key signaling molecules, including protein kinases and transcription factors. While direct evidence linking this compound to specific pathway modulation is still emerging, related compounds have been shown to influence pathways such as the NF-κB and MAPK signaling cascades. A first-in-human phase I trial of a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), M4112, has been reported, although it is a different compound. nih.gov The study of M4112 provides a framework for how the clinical development of compounds targeting specific enzymatic pathways is approached. nih.gov

Structure Activity Relationship Sar Studies of 2 Iodo 3 Phenoxynaphthalene 1,4 Dione Derivatives

Design and Synthesis of Analogs of 2-Iodo-3-phenoxynaphthalene-1,4-dione

The rational design and synthesis of analogs of this compound focus on three primary regions of the molecule: the halogen substituent at the 2-position, the phenoxy moiety at the 3-position, and the foundational naphthoquinone core. By systematically altering these components, researchers can probe the electronic, steric, and hydrophobic requirements for optimal biological activity.

The phenoxy group at the 3-position presents another key site for structural modification. Analogs can be synthesized with various substituents on the phenyl ring, including electron-donating and electron-withdrawing groups, to modulate the electronic and steric profile of the molecule. Furthermore, the entire phenoxy moiety can be replaced with other groups, such as different alkoxy groups, to explore the impact of flexibility and hydrophobicity on biological activity. The synthesis of such derivatives often involves nucleophilic substitution reactions where the halogen at the 3-position of a 2-halonaphthoquinone is displaced by a substituted phenoxide or an alkoxide. These modifications can significantly alter the compound's binding affinity and selectivity for its biological target.

Evaluation of Biological Activity Profiles of Derivatives (Pre-clinical)

The preclinical evaluation of newly synthesized derivatives of this compound is essential to determine their therapeutic potential. A common area of investigation for naphthoquinone-based compounds is their anticancer activity. For instance, a library of naphthalene-1,4-dione analogues was prepared and evaluated for their ability to induce cancer cell-specific cytotoxicity, with several compounds showing activity in the low micromolar range nih.govrsc.org. In these studies, the imidazole derivative, compound 44, demonstrated a favorable balance of potency and selectivity nih.govrsc.org.

Beyond cancer, other biological activities are also explored. For example, a series of 1,5-dihydro-2H-naphtho[1,2-b] nih.govrsc.orgdiazepine-2,4(3H)-diones, which share a related core structure, were evaluated as P2X4 receptor antagonists and showed neuroprotective and learning- and memory-enhancing activities in a mouse model of ischemic stroke nih.gov. The evaluation of biological activity often involves a battery of in vitro assays, such as cell viability assays against various cell lines, enzyme inhibition assays, and receptor binding assays. Promising compounds are then typically advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Below is an interactive data table summarizing the preclinical biological activity of representative naphthalene-1,4-dione analogs.

| Compound | Modification | Biological Target/Assay | Activity (IC50) | Selectivity Ratio |

| BH10 | 2-chloro-3-[(2-morpholin-4-ylethyl)amino] | Cancer cells | - | Greater toxicity to cancer cells |

| Compound 44 | Imidazole derivative | Cancer cells | 6.4 µM | 3.6 |

| Compound 45 | 2-ethyl substituted imidazole | Cancer cells | 12 µM | - |

| Compound 46 | 2-propyl substituted imidazole | Cancer cells | 19 µM | - |

| Compound 47 | 2-butyl substituted imidazole | Cancer cells | 14 µM | - |

| Compound 39 | Uncyclised amide | Cancer cells | 26 µM | - |

Computational SAR Modeling to Guide Derivatization

Computational methods are increasingly integral to the drug discovery process, providing valuable insights to guide the synthesis of new derivatives. For compounds related to this compound, computational SAR modeling can be employed to build predictive models that correlate structural features with biological activity. These models can help in prioritizing which analogs to synthesize, thereby saving time and resources.

Elucidation of Pharmacophore Models for Specific Biological Targets (Pre-clinical)

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This method is particularly useful in the early stages of drug discovery for virtual screening of compound libraries and for designing new molecules with improved affinity and selectivity peerj.comnih.gov.

A pharmacophore model for a specific target of this compound derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The development of such a model often starts with a set of known active compounds or the crystal structure of the target protein with a bound ligand. For example, in the study of hydroxysteroid dehydrogenases, pharmacophore models have been successfully used to identify novel inhibitors nih.gov. By understanding the key interaction points between the ligand and the target, medicinal chemists can design new derivatives of this compound that better fit the pharmacophoric requirements, leading to enhanced biological activity.

Potential Research Applications of 2 Iodo 3 Phenoxynaphthalene 1,4 Dione and Its Derivatives Non Clinical

Use as Molecular Probes for Biological Systems

The structure of 2-Iodo-3-phenoxynaphthalene-1,4-dione is well-suited for development into molecular probes for studying biological systems. Naphthoquinones are recognized for their use as molecular probes to investigate biological interactions, and the specific substituents of the title compound enhance this potential. mdpi.com

The iodine atom can be substituted with a radioactive isotope, such as ¹²⁵I or ¹²³I. This would transform the molecule into a radiolabeled probe for use in preclinical imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for in vitro quantitative assays such as autoradiography. The phenoxy group and the naphthoquinone core can be tailored to achieve specific binding to biological targets. For instance, various naphthoquinone derivatives have been identified as ligands for targets like the P2X7 receptor and G-protein coupled receptor 55 (GPR55), which are implicated in inflammation and cancer. acs.orgnih.gov By modifying the phenoxy ring, researchers could potentially tune the molecule's binding affinity and selectivity for a protein of interest.

Furthermore, research has shown that 3-iodo-1,4-naphthoquinone motifs can serve as effective anion binding sites through halogen-bonding interactions. rsc.org This suggests that this compound and its derivatives could be developed as selective sensors or probes for biologically important anions, with binding events potentially being monitored through spectroscopic changes. rsc.org

Applications in Organic Synthesis as Reagents or Intermediates

Halogenated naphthoquinones are highly valuable and versatile intermediates in organic synthesis. mdpi.com The presence of an iodine atom in this compound makes it a particularly powerful building block for creating diverse molecular libraries. Iodinated arenes are among the most important intermediates for synthesizing natural products and pharmaceuticals. tandfonline.com

The carbon-iodine bond is significantly more reactive than the corresponding carbon-bromine or carbon-chlorine bonds. The iodo group functions as an excellent leaving group in nucleophilic aromatic substitution reactions. This would allow for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) at the C-2 position, a common strategy for preparing libraries of biologically active quinones. mdpi.comresearchgate.net

Crucially, the iodo substituent makes the compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. This opens up synthetic routes that are often more efficient than with less reactive halo-naphthoquinones. Potential transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, significantly expanding molecular complexity.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

These reactions would enable chemists to use this compound as a scaffold, systematically modifying it to probe structure-activity relationships or to build more complex, functional molecules.

| Reaction Type | Reagent | Potential Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines (R-NH₂), Thiols (R-SH) | 2-Amino/Thio-3-phenoxynaphthoquinones | Access to diverse libraries with varied electronic and steric properties. |

| Suzuki Coupling | Ar-B(OH)₂ | 2-Aryl-3-phenoxynaphthoquinones | Formation of bi-aryl structures, important in medicinal chemistry. |

| Sonogashira Coupling | R-C≡CH | 2-Alkynyl-3-phenoxynaphthoquinones | Introduction of rigid, linear linkers for probing protein binding sites. |

| Buchwald-Hartwig Amination | R₂NH | 2-Amino-3-phenoxynaphthoquinones | Efficient formation of C-N bonds with a wide range of amines. |

Advanced Materials Science Applications (e.g., Electroactive Materials, Batteries, Supercapacitors)

The naphthoquinone core is an inherently electroactive moiety, and its derivatives are well-known in dye chemistry. mdpi.com This electronic character makes this compound a candidate for applications in materials science. For example, fluorescent derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) have been investigated as photosensitizers in dye-sensitized solar cells (DSCs), where they absorb photons and convert them into electrical current. researchgate.net The specific electronic properties conferred by the iodo and phenoxy substituents could be harnessed to develop new materials for organic electronics.

The phenoxy group can significantly influence the molecule's solubility and solid-state packing arrangement, which are critical parameters for the performance of organic electronic devices such as organic thin-film transistors (OTFTs). Furthermore, the iodine atom can participate in halogen bonding, providing an additional, directional intermolecular interaction to control the supramolecular assembly of the material. rsc.org The redox properties of the quinone system also suggest potential utility as an electroactive component in energy storage devices, such as organic rechargeable batteries or supercapacitors, where it could function as a cathode material.

Role in Photocatalysis and Photochemistry Research

The presence of a heavy iodine atom directly on the naphthoquinone chromophore is expected to have a profound impact on the molecule's photophysical properties due to the "heavy-atom effect". nih.govrsc.org This effect, particularly the internal heavy-atom effect, is known to dramatically increase the rate of spin-orbit coupling. nih.govqmul.ac.uk

This enhanced coupling facilitates intersystem crossing (ISC), the process where a molecule in a photoexcited singlet state (S₁) transitions to a triplet state (T₁). For many organic chromophores, this process is slow, but iodination can accelerate it by orders of magnitude. qmul.ac.ukresearchgate.net An efficient population of the triplet state is highly desirable for several applications:

Photocatalysis: Triplet states are typically longer-lived and can act as potent oxidants or reductants to drive chemical reactions.

Photodynamic Therapy (PDT): Triplet-state photosensitizers can transfer their energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a cytotoxic species used to destroy cancer cells.

Photon Upconversion: Efficient ISC is a prerequisite for triplet-triplet annihilation (TTA), a process that can convert low-energy light to higher-energy light.

Therefore, this compound serves as an excellent scaffold for fundamental photochemistry research, allowing scientists to study and quantify the impact of a heavy atom on the excited-state dynamics of the important naphthoquinone chromophore.

| Substituent at C-2 | Relative Atomic Mass | Expected Intersystem Crossing (ISC) Rate | Expected Triplet Quantum Yield |

|---|---|---|---|

| -Cl | 35.5 | Moderate | Moderate |

| -Br | 79.9 | High | High |

| -I | 126.9 | Very High | Very High |

Chemical Biology Tools for Target Identification

Identifying the specific cellular targets of biologically active small molecules is a critical and often challenging step in drug discovery and chemical biology. researchgate.netrsc.org The structure of this compound incorporates two distinct chemical features that make it a promising candidate for use as a chemical biology tool for target identification, particularly through methods like activity-based protein profiling (ABPP).

First, the naphthoquinone core is an electrophilic Michael acceptor. It is well-established that the biological activity of many quinones stems from their ability to covalently react with nucleophilic residues, such as cysteine, on target proteins. nih.gov This reactivity can be used to form a stable, covalent link between the molecule and its protein binding partner.

Second, the iodo group provides an orthogonal chemical handle. It is relatively stable in a biological context but can be specifically reacted post-lysis using metal-catalyzed cross-coupling reactions. This dual functionality allows for a powerful target identification strategy:

The compound is introduced to cells or a cell lysate, where it binds to its target protein(s), potentially forming a covalent bond via Michael addition.

After binding, the unreacted probe is washed away.

The iodo group on the now protein-bound probe is used to "click" on a reporter tag, such as biotin (B1667282) (for affinity purification) or a fluorophore (for visualization), using a reaction like the Sonogashira or Suzuki coupling.

The tagged protein can then be isolated and identified using mass spectrometry.

This approach allows the initial binding event to occur without the steric hindrance of a pre-attached bulky tag, a common limitation of traditional affinity-based methods. researchgate.net Thus, this compound represents a potential next-generation probe for discovering the cellular targets of naphthoquinone-based molecules.

Future Perspectives and Emerging Research Directions for 2 Iodo 3 Phenoxynaphthalene 1,4 Dione Research

Development of Targeted Delivery Systems for Pre-clinical Research

A significant hurdle in the clinical translation of many potent compounds, including quinone derivatives, is managing their pharmacological properties to maximize efficacy while minimizing systemic toxicity. nih.gov Future research on 2-Iodo-3-phenoxynaphthalene-1,4-dione should prioritize the development of targeted delivery systems to enhance its therapeutic index.

Nano-delivery systems, such as polymeric nanoparticles or liposomes, represent a promising strategy. researchgate.netmdpi.com These carriers can encapsulate the compound, altering its biodistribution and providing controlled release at the target site. mdpi.com For instance, nanoparticles can be engineered to have specific physical and chemical properties (e.g., size, charge) that favor accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Furthermore, active targeting can be achieved by decorating the surface of these nanoparticles with ligands, such as antibodies or peptides, that bind to receptors overexpressed on cancer cells. nih.gov This approach could direct this compound specifically to malignant cells, reducing exposure to healthy tissues and mitigating potential side effects. researchgate.net The development of such systems will be crucial for advancing the compound through pre-clinical studies. researchgate.net

Exploration of Novel Biological Targets and Mechanistic Pathways

While the broader family of naphthoquinones is known for a range of biological activities, the specific molecular targets and mechanisms of action for this compound remain an area ripe for investigation. Quinones are recognized as privileged structures in drug discovery due to their diverse pharmacological effects, including anticancer and antimicrobial activities. researchgate.netucdavis.edu

Future studies should aim to elucidate the precise pathways modulated by this compound. Key areas of investigation could include:

Redox Cycling: Quinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress and trigger apoptotic cell death in cancer cells. nih.gov

Enzyme Inhibition: Naphthoquinone derivatives have been shown to inhibit critical cellular enzymes. For example, some analogs act as inhibitors of epidermal growth factor receptor (EGFR) or mitochondrial complex I, both of which are implicated in cancer progression. nih.govnih.gov

DNA Interaction: Some quinone-based compounds exert their effects by binding to DNA, which can disrupt replication and lead to cell death. mdpi.com

Research into the closely related analog, 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinone, has already demonstrated interesting antineoplastic activity, suggesting that this structural class is a valuable starting point for developing new anticancer agents. nih.gov A thorough exploration of these and other potential mechanisms will be essential for understanding the compound's full therapeutic potential and identifying biomarkers for patient selection.

| Target Class | Specific Example | Potential Effect | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | Inhibition of cancer cell proliferation and survival signals. | nih.gov |

| Mitochondrial Complexes | Mitochondrial Complex I | Disruption of cellular energy production (ATP synthesis) and induction of metabolic stress. | nih.gov |

| Cellular Nucleophiles | DNA, Proteins (e.g., cysteine residues) | Covalent binding leading to DNA damage and protein dysfunction, triggering apoptosis. | nih.govmdpi.com |

| Redox Enzymes | NAD(P)H:Quinone Oxidoreductase 1 (NQO1) | Bioreduction that can lead to the formation of ROS and selective cancer cell killing. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The process of drug discovery is lengthy and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. researchgate.net For this compound, these computational methods can be applied at multiple stages of research and development.

Compound Design and Optimization: Generative AI models can design novel analogs of the lead compound with potentially improved potency and selectivity. ML algorithms can then predict the biological activity and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of these virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis. mdpi.comnih.gov

Activity Prediction: ML models can be trained on datasets of existing quinone compounds to predict their potential for forming reactive metabolites or to identify likely biological targets. acs.orgnih.gov This can help in the early identification of potential liabilities and guide mechanistic studies.

Virtual Screening: AI-driven platforms can perform high-throughput virtual screening of large compound libraries to identify other molecules that may act synergistically with this compound. researchgate.net

By integrating AI and ML, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with bringing a new therapeutic agent from the lab to the clinic. nih.gov

| AI/ML Application | Description | Potential Impact on Research | Reference |

|---|---|---|---|

| Predictive Modeling | Development of models to predict the formation of quinone-type metabolites from a molecule's structure. | Early identification of compounds with a higher risk of producing toxic reactive metabolites. | acs.orgnih.gov |

| Structure-Based Drug Design | Using ML to analyze protein-ligand interactions and predict binding affinity for target proteins. | Efficiently design analogs with higher potency and selectivity for a specific biological target. | nih.gov |

| ADME/Tox Prediction | In silico prediction of a compound's pharmacokinetic properties and potential toxicity. | Prioritize compounds with drug-like features for synthesis, reducing late-stage failures. | mdpi.com |

| Generative Models | Employing AI to generate novel chemical structures based on a desired activity profile. | Accelerates the discovery of new lead compounds beyond simple analog creation. | researchgate.net |

Sustainable and Scalable Synthesis Strategies for this compound and its Analogs

The practical application of any new compound is contingent upon the ability to produce it efficiently, economically, and sustainably. Future research must focus on developing robust synthesis strategies for this compound. Current synthetic approaches for related naphthoquinones often involve nucleophilic substitution reactions on halogenated precursors like 2,3-dichloro-1,4-naphthoquinone. nih.gov

Key goals for synthetic innovation should include:

Green Chemistry Principles: Employing environmentally benign solvents (such as water), reducing the number of synthetic steps, and improving atom economy. researchgate.net Multi-component reactions, which allow for the construction of complex molecules in a single step, are a particularly attractive avenue. researchgate.net

Scalability: Developing synthetic routes that are not only efficient on a lab scale but can also be reliably scaled up to produce the quantities of material needed for advanced pre-clinical and potential clinical studies.

Analog Library Synthesis: Creating flexible synthetic pathways that allow for the easy diversification of the naphthoquinone scaffold. This will facilitate the rapid generation of an analog library to explore structure-activity relationships (SAR). rsc.orgnih.gov

| Synthetic Method | Description | Advantages | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Reaction of a nucleophile (e.g., an amine or phenoxide) with a halogenated naphthoquinone precursor. | Direct and versatile method for introducing various substituents. | nih.govnih.gov |

| Mannich Reaction | A three-component reaction involving an amine, an aldehyde, and an active hydrogen compound like lawsone (2-hydroxy-1,4-naphthoquinone). | High atom economy, often uses milder conditions. | nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Reduced reaction times, often higher yields. | nih.gov |

| One-Pot Multi-Component Reactions | Combining multiple reactants in a single vessel to form a complex product, minimizing intermediate isolation steps. | High efficiency, operational simplicity, and alignment with green chemistry principles. | researchgate.net |

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a departure from siloed research efforts. The successful development of this compound will require a highly collaborative and interdisciplinary approach.

Meaningful progress will depend on forming synergistic partnerships between:

Medicinal and Synthetic Chemists: To design and synthesize novel analogs and develop scalable production methods. nih.gov

Molecular and Cellular Biologists: To identify biological targets and elucidate the mechanisms of action.

Pharmacologists and Toxicologists: To evaluate the efficacy and safety of lead compounds in pre-clinical models.

Materials Scientists and Nanotechnology Experts: To develop and optimize targeted drug delivery systems. researchgate.net

Computational Chemists and Data Scientists: To apply AI and ML tools for compound design, screening, and activity prediction. researchgate.net

By fostering an environment of open collaboration, research teams can leverage diverse expertise to overcome challenges more effectively and accelerate the translation of this promising compound from a laboratory curiosity into a potential therapeutic agent. ucdavis.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.